2-Keto palmitic acid

Plant Biochemistry α-Oxidation Fatty Acid Metabolism

Securing authentic 2-keto fatty acid standards for α-oxidation assays is a persistent bottleneck, often forcing researchers to use inappropriate substitutes that invalidate kinetic studies. 2-Keto palmitic acid resolves this as the specific, irreplaceable intermediate for decarboxylase characterization. • Defined substrate for direct pentadecanal generation in α-oxidation pathway enzyme kinetics. • Chromatographically distinct authentic standard (TPSA 54.37) for oxo-fatty acid quantification in complex biological matrices. • Potential sphingosine kinase (SK) inhibitor tool with unique isozyme selectivity conferred by the α-keto moiety.

Molecular Formula C16H30O3
Molecular Weight 270.41 g/mol
CAS No. 2570-24-3
Cat. No. B1239625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Keto palmitic acid
CAS2570-24-3
Molecular FormulaC16H30O3
Molecular Weight270.41 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(=O)C(=O)O
InChIInChI=1S/C16H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h2-14H2,1H3,(H,18,19)
InChIKeyZVNHILZUTNYFGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Keto Palmitic Acid Procurement Guide


2-Keto palmitic acid (2-oxohexadecanoic acid, CAS 2570-24-3) is a 16-carbon, straight-chain, long-chain oxo fatty acid, specifically the 2-oxo derivative of hexadecanoic (palmitic) acid [1]. Its structural class, distinct from standard saturated fatty acids due to the α-keto group, confers unique chemical and biological properties, including altered pKa, distinct metabolic intermediacy, and the potential to act as a competitive inhibitor or substrate analog in key lipid pathways [2]. This compound is not interchangeable with palmitic acid or other simple fatty acids; its value in research and industrial applications stems directly from this functional group difference, enabling targeted investigations into α-oxidation, sphingolipid signaling, and fatty acid metabolism [3].

Why 2-Keto Palmitic Acid Cannot Be Substituted


Substituting 2-keto palmitic acid with palmitic acid or other 2-hydroxy fatty acid analogs in experimental or production protocols will lead to fundamentally different outcomes and invalidate comparative studies. The α-keto group is not a passive modification; it creates a distinct metabolic node, acting as a specific intermediate in α-oxidation pathways and as a potential inhibitor of enzymes like sphingosine kinases, roles that palmitic acid cannot fulfill [1]. Generic substitution ignores the compound's unique chemical behavior: 2-keto palmitic acid has a lower pKa than its parent acid, influencing its solubility, ionization state at physiological pH, and interactions with lipid membranes and protein binding pockets . Its role as a natural product in species like Ulva pertusa and as a plant α-oxidation intermediate further underscores its specific biological relevance, which is absent in other long-chain fatty acids [2].

2-Keto Palmitic Acid Research Evidence


Plant α-Oxidation Intermediate

In a defined plant α-oxidation system, 2-keto palmitic acid is a specific and necessary intermediate in the conversion of palmitic acid to pentadecanal and CO2, a role that palmitic acid itself cannot perform [1]. This pathway is distinct from β-oxidation and is critical for the degradation of 2-hydroxy fatty acids.

Plant Biochemistry α-Oxidation Fatty Acid Metabolism

Differentiation from 2-Hydroxy Analogs

The α-oxidation pathway in cucumber proceeds sequentially: palmitic acid → 2-hydroxy palmitic acid → 2-keto palmitic acid → pentadecanal + CO2 [1]. 2-Keto palmitic acid is the immediate precursor to the chain-shortened aldehyde product, while 2-hydroxy palmitic acid is the precursor to 2-keto palmitic acid.

Lipid Metabolism Enzymology Biochemical Pathways

Physicochemical Properties vs. Palmitic Acid

The presence of the α-keto group in 2-keto palmitic acid significantly alters its fundamental physicochemical properties compared to the parent saturated fatty acid, palmitic acid. This is critical for predicting behavior in biological systems and analytical workflows [1].

Physicochemical Properties Formulation Lipidomics

2-Keto Palmitic Acid Applications


Plant α-Oxidation Pathways

Employ 2-keto palmitic acid as a defined intermediate and substrate to characterize the kinetics and mechanism of the decarboxylase enzyme in the α-oxidation pathway. This is a specific and irreplaceable application, as neither palmitic acid nor 2-hydroxy palmitic acid can directly generate pentadecanal [1].

Developing Targeted Lipidomics Methods

Use 2-keto palmitic acid as an authentic standard for the identification and quantification of oxo-fatty acids in complex biological matrices. Its distinct TPSA and chromatographic properties relative to palmitic acid are critical for method development and validation [1].

Investigating Sphingosine Kinase Inhibition

Explore the potential of 2-keto palmitic acid as a lead compound or tool molecule for sphingosine kinase (SK) inhibition. Its structural similarity to sphingoid bases, coupled with the α-keto group, may confer unique isozyme selectivity or binding modes compared to other fatty acid analogs [1].

Studying Oxidized Lipid Metabolism

Utilize 2-keto palmitic acid as a model substrate to investigate the cellular uptake, trafficking, and catabolism of oxidized long-chain fatty acids, a class of lipids implicated in various disease states. Its role as a natural product in Ulva pertusa provides a basis for studies on its biological origin and function .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Keto palmitic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.